molecular formula C16H13F3N2S B11591121 2-(Ethylsulfanyl)-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile

2-(Ethylsulfanyl)-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B11591121
M. Wt: 322.3 g/mol
InChI Key: YODCEZUSLPTOFG-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with various functional groups. The presence of the trifluoromethyl group, ethylsulfanyl group, and a nitrile group makes this compound particularly interesting for various chemical applications. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multiple steps, starting from simpler organic molecules. One common approach is the nucleophilic substitution reaction where a pyridine derivative is reacted with ethylsulfanyl and trifluoromethyl reagents under controlled conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine using hydrogenation techniques.

    Substitution: The trifluoromethyl group can participate in various substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are frequently employed.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitrile group to an amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Ethylsulfanyl)-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile largely depends on its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting enzyme activity or receptor binding. The nitrile group can also participate in hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
  • 2-(Ethylsulfanyl)-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
  • 2-(Ethylsulfanyl)-6-(4-methylphenyl)-4-(difluoromethyl)pyridine-3-carbonitrile

Uniqueness

The unique combination of the ethylsulfanyl, trifluoromethyl, and nitrile groups in 2-(Ethylsulfanyl)-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile imparts distinct chemical properties that are not observed in its analogs. This makes it particularly valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C16H13F3N2S

Molecular Weight

322.3 g/mol

IUPAC Name

2-ethylsulfanyl-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C16H13F3N2S/c1-3-22-15-12(9-20)13(16(17,18)19)8-14(21-15)11-6-4-10(2)5-7-11/h4-8H,3H2,1-2H3

InChI Key

YODCEZUSLPTOFG-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C(=CC(=N1)C2=CC=C(C=C2)C)C(F)(F)F)C#N

Origin of Product

United States

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